2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindole derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a chlorophenyl group, and a pyrimidoindole core. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using chlorobenzene derivatives.
Construction of the Pyrimidoindole Core: The pyrimidoindole core can be constructed through a series of cyclization and condensation reactions involving indole and pyrimidine derivatives.
Final Assembly: The final step involves the coupling of the azepane ring, chlorophenyl group, and pyrimidoindole core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and sulfonamides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfonamides, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share a similar indole core and exhibit various biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside share a similar pyrimidine core and are used in cancer therapy.
Azepane Derivatives: Compounds such as azepane-1-carboxylic acid and azepane-1-amine share a similar azepane ring and are used in the synthesis of pharmaceuticals.
Uniqueness
The uniqueness of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. The presence of the azepane ring, chlorophenyl group, and pyrimidoindole core allows for a wide range of interactions with molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c25-16-9-11-17(12-10-16)29-23(31)22-21(18-7-3-4-8-19(18)26-22)27-24(29)32-15-20(30)28-13-5-1-2-6-14-28/h3-4,7-12,26H,1-2,5-6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAIKCKPHVXKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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